Ethyl 2-amino-4-(tert-butoxy)butanoate
Description
Ethyl 2-amino-4-(tert-butoxy)butanoate is a synthetic ester derivative characterized by a unique combination of functional groups: an ethyl ester, a primary amino group at the C2 position, and a bulky tert-butoxy group at the C4 position of the butanoate backbone. This structural complexity confers distinct physicochemical properties, including polarity, solubility, and reactivity, which differentiate it from simpler aliphatic esters.
Properties
IUPAC Name |
ethyl 2-amino-4-[(2-methylpropan-2-yl)oxy]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-13-9(12)8(11)6-7-14-10(2,3)4/h8H,5-7,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOFTTGTTLMCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(tert-butoxy)butanoate typically involves the reaction of ethyl 2-amino-4-hydroxybutanoate with tert-butyl alcohol under acidic conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the tert-butoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(tert-butoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-4-(tert-butoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(tert-butoxy)butanoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The pathways involved may include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Ethyl 2-amino-4-(tert-butoxy)butanoate, we compare it with analogous esters, focusing on volatility, functional group contributions, and stability (Table 1). Key insights are derived from experimental data on ester behavior under washing conditions and structural analysis.
Table 1: Comparative Properties of this compound and Related Esters
Key Findings:
Volatility and Retention: this compound is hypothesized to exhibit low volatility due to the steric hindrance of the tert-butoxy group, contrasting with highly volatile analogs like ethyl crotonate, which dissipate rapidly under washing conditions . Long-chain esters (e.g., ethyl octanoate) demonstrate superior retention, but the tert-butoxy group in the target compound may enhance solubility in polar solvents compared to purely hydrophobic esters .
This could influence its reactivity in condensation or peptide-coupling reactions. However, its discontinuation suggests unresolved stability challenges in practical applications .
Stability and Commercial Viability: While ethyl octanoate and similar esters remain stable through multiple wash cycles , this compound’s discontinuation implies unresolved degradation pathways or synthesis difficulties. This contrasts with simpler esters, which are industrially favored for their robustness.
Biological Activity
Ethyl 2-amino-4-(tert-butoxy)butanoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an amino group and a tert-butoxy substituent. The presence of these functional groups plays a crucial role in its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Intermediate : The reaction begins with the formation of an intermediate through the coupling of ethyl 2-amino-4-methylthiazole-5-carboxylate with tert-butoxycarbonyl (Boc) protected amino acids.
- Purification : The product is purified using standard organic synthesis techniques, such as liquid-liquid extraction and chromatography.
The efficiency of these synthesis methods has been documented in various studies, highlighting the importance of optimizing reaction conditions to achieve high yields and purity levels .
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Compounds synthesized from this compound have been shown to possess antimicrobial activity against various pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated that modified peptides incorporating this compound show enhanced binding affinity to cancer-related targets .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Peptide Synthesis : As a building block in peptide synthesis, it allows for the creation of peptides with specific biological functionalities. These peptides can interact with various biological targets, enhancing their therapeutic potential .
- Receptor Binding : The compound's structural features facilitate stable interactions with biomolecules, which is crucial for understanding drug action mechanisms and improving therapeutic efficacy .
- Stability and Bioavailability : The presence of the tert-butoxy group contributes to the stability and bioavailability of the compound, making it suitable for further pharmacological development .
Case Studies
Several case studies have explored the biological activities of this compound:
- Study on Anticancer Properties : A study evaluated the anticancer effects of peptides derived from this compound on various cancer cell lines. Results indicated significant reductions in cell viability and increased apoptosis rates compared to control groups .
- Neuroprotective Mechanism Investigation : Research investigating neuroprotective effects demonstrated that compounds derived from this compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative disease treatment .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
